molecular formula C8H6FN3O B1443910 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine CAS No. 1342422-95-0

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1443910
CAS No.: 1342422-95-0
M. Wt: 179.15 g/mol
InChI Key: LQFDQXJDLOGJLV-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring . The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or ethanol.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This can involve the use of high-pressure reactors and catalysts such as platinum or Raney nickel to facilitate the reaction . The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the fluorophenyl group.

    1,3,4-Oxadiazole: Another isomer with different substitution patterns and biological activities.

    Furamizole: A nitrofuran derivative with strong antibacterial activity.

Uniqueness

5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. This substitution can also influence the compound’s electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(2-fluorophenyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-6-4-2-1-3-5(6)7-11-8(10)12-13-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFDQXJDLOGJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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